molecular formula C12H9N5S B2468910 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823182-54-2

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2468910
CAS No.: 1823182-54-2
M. Wt: 255.3
InChI Key: YGQDNTUOKKYRCR-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823182-54-2) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C12H9N5S and a molecular weight of 255.30, this amine-derivative is a subject of interest in medicinal chemistry and oncology research . The compound belongs to a class of molecules known as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which have been identified in international patents as therapeutic agents for the treatment of proliferative diseases . Its core research value lies in its function as a novel and highly potent dual inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . The mechanism of action involves targeting the cyclin D-CDK4/6 pathway, which is a critical regulator of the cell cycle G1 phase transition and is frequently overactive in various cancers . By inhibiting CDK4/6, this compound can induce cell cycle arrest and is therefore a valuable tool for studying cancers such as breast cancer, colon cancer, lung cancer, leukemias, and central nervous system cancers like brain tumors . Recent studies utilizing 3D-QSAR and molecular simulation have further characterized its binding interactions with key residues in the CDK4/6 active sites, underscoring its potential as a lead compound for the development of novel anticancer drug candidates . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c13-12-15-6-3-9(17-12)10-7-16-11(18-10)8-1-4-14-5-2-8/h1-7H,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDNTUOKKYRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide under acidic conditions. This intermediate is then reacted with a pyrimidine derivative to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of the cell cycle and inhibition of cell proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Core Scaffold Variations

The compound is compared to analogs with modifications in the pyrimidine, thiazole, or substituent groups. Key examples include:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Data References
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Pyrimidine-thiazole-pyridine core C₁₂H₉N₅S 255.30 CAS: 1823183-38-5
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Thiazole with 2,4-dimethyl groups; pyrimidine linked to trifluoromethylphenyl C₁₆H₁₃F₃N₄S 350.36 Exact mass: 350.0813; SMILES: FC(F)(F)c1ccc(cc1)Nc3nc(c2sc(nc2C)C)ccn3
4-[4-(1H-Pyrrol-1-yl)phenyl]-2-pyrimidinamine Pyrimidine with pyrrolylphenyl substituent C₁₄H₁₂N₄ 236.28 CAS: 691870-09-4
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) Benzothiazole-pyrimidine hybrid; chloro substituent C₁₇H₁₂ClN₅S 353.83 Yield: 74%; m.p.: 262–264°C

Key Observations :

  • Bioactivity : APY7 (C₁₇H₁₂ClN₅S) demonstrated antimicrobial properties, suggesting the chloro-phenyl group enhances target binding .
  • Synthetic Accessibility : The target compound’s pyridin-4-yl-thiazole linkage is synthetically straightforward compared to benzothiazole hybrids like APY7, which require multi-step protocols .

Substituent Modifications on the Pyrimidine Ring

The amine group at position 2 of the pyrimidine is critical for hydrogen bonding. Modifications here alter pharmacological profiles:

Compound Name Substituent on Pyrimidin-2-amine Molecular Formula Biological Relevance References
N-(4-Methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Methylthiazole substituent C₁₆H₁₄N₆S₂ Improved kinase inhibition due to additional thiazole
(4P)-4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine Morpholinylphenyl group C₁₈H₂₀N₆OS Enhanced solubility via morpholine’s polarity

Key Observations :

  • Morpholine Derivative (C₁₈H₂₀N₆OS) : The morpholinyl group improves aqueous solubility, which is advantageous for oral bioavailability .
  • Methylthiazole Analog (C₁₆H₁₄N₆S₂) : The dual-thiazole structure may enhance selectivity for kinase targets .

Thiazole Ring Modifications

Variations in the thiazole substituents influence electronic and steric properties:

Compound Name Thiazole Substituents Molecular Formula Functional Impact References
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (41) Fluorophenyl and piperidinyl groups C₁₈H₁₇FN₄S Fluorine enhances metabolic stability; piperidine introduces basicity
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine Chlorophenyl and methyl groups C₁₄H₁₁ClN₄S Chlorine increases electrophilicity for covalent binding

Key Observations :

  • Fluorophenyl-Piperidine Derivative (41) : The 4-fluorophenyl group improves resistance to oxidative metabolism, while the piperidine moiety may facilitate ionic interactions with acidic residues in targets .
  • Chlorophenyl-Methyl Analog : The chloro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitution reactions .

Biological Activity

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The chemical formula for this compound is C12H10N4S, with a molecular weight of approximately 246.30 g/mol. The compound features a pyrimidine core substituted with a thiazole and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit aurora A and B kinases, which are crucial for cell division and are often overexpressed in cancer cells.

Key Findings:

  • Cytotoxicity : A study demonstrated that the compound acts as a potent cytotoxic agent against cancer cell lines by inducing mitotic failure and polyploidy due to aurora kinase inhibition .
  • Mechanism of Action : The mechanism involves suppression of mitotic histone H3 phosphorylation and subsequent aberrant mitotic phenotypes, leading to increased cell death .
  • Selectivity : The presence of specific substituents on the aniline para-position enhances potency and selectivity towards aurora kinases .

Structure-Activity Relationships (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents can lead to different levels of potency against target kinases.

Table 1: SAR Insights

Compound VariationIC50 (nM) for Aurora AIC50 (nM) for Aurora B
Base Compound8.09.2
Para-substitutedVaries (higher potency)Varies (higher potency)

In Vitro Studies

In vitro assays using various cancer cell lines have confirmed the efficacy of this compound derivatives in inhibiting cell proliferation.

  • Cell Lines Tested :
    • MV4-11 (acute myeloid leukemia)
    • HCT116 (colorectal carcinoma)
    • MDA-MB231 (breast carcinoma)

Results Summary :
The compound demonstrated significant antiproliferative effects across all tested lines, with IC50 values generally below 10 μM, indicating strong potential for further development as an anticancer agent .

Q & A

Q. Key Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
BaseNaOH (1.03 mmol)Enhances nucleophilicity
SolventMethanolStabilizes intermediates
Reaction Time12–24 hoursEnsures complete conversion

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • 1H/13C-NMR : Assign peaks to confirm pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and thiazole (δ 7.2–7.8 ppm) moieties. highlights agreement between observed and theoretical spectra for analogous compounds.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 350.0813 for C16H13F3N4S ).
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems.

How can researchers resolve contradictions in biochemical activity data across different kinase inhibition assays?

Advanced
Contradictions may arise from assay variability (e.g., ATP concentrations, enzyme isoforms). Strategies include:

  • Standardized Assays : Use consistent kinase constructs (e.g., full-length vs. catalytic domains) and ATP levels (e.g., 10 µM ATP) .
  • Cellular Context : Validate findings in cell-based models (e.g., mitotic arrest in cancer cells for Aurora kinase inhibitors ).
  • Orthogonal Assays : Combine biochemical IC50 measurements with cellular IC50 (e.g., phospho-histone H3 staining ).

Example : reports CDK9 inhibition (IC50 = 7 nM) but highlights selectivity over CDK2 via X-ray structural analysis.

What strategies enhance selectivity for kinase targets like Aurora A/B or CDK9?

Q. Advanced

  • Substituent Engineering : Introduce para-substituents on the aniline ring (e.g., morpholine in CYC116) to improve hydrophobic interactions with kinase pockets .
  • Crystallography-Guided Design : uses X-ray structures to identify residues (e.g., gatekeeper Phe80 in CDK9) for selective binding.
  • SAR Libraries : Synthesize analogs with varied thiazole substituents (e.g., methylsulfanyl vs. cyclopropyl) and screen against kinase panels .

Q. Key Table: Selectivity Modifications

ModificationTarget SelectivityReference
Para-morpholine (CYC116)Aurora A/B > CDK2
C5-pyrimidine methylCDK9 selectivity

How does X-ray crystallography elucidate the binding mode of this compound with its targets?

Advanced
X-ray structures reveal:

  • Hydrogen Bonding : The pyrimidin-2-amine group forms hydrogen bonds with kinase hinge regions (e.g., Glu211 in Aurora A ).
  • Hydrophobic Pockets : Thiazole and pyridinyl groups occupy hydrophobic pockets, as seen in CDK9 structures (e.g., with Leu83 and Val18 ).
  • Conformational Flexibility : Dihedral angles (e.g., 6.4° between pyridine and pyrazole in ) influence binding.

Q. Methodology :

  • Co-crystallize the compound with kinase domains.
  • Refine structures using programs like SHELXL97 .
  • Analyze intermolecular interactions (e.g., π-π stacking with Phe80 in CDK9 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.